Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(6-chloro-2-nitropyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-2-16-8(13)10-5-3-4-6(9)11-7(5)12(14)15/h3-4H,2H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRCPLBAVBGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40754833 | |
| Record name | Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40754833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89660-16-2 | |
| Record name | Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89660-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (6-chloro-2-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40754833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The synthesis of ethyl (6-chloro-2-nitro-3-pyridyl)carbamate requires a pyridine core functionalized with nitro, chloro, and carbamate groups at specific positions. Retrosynthetically, the molecule can be deconstructed into:
- A 3-aminopyridine precursor for carbamate installation.
- Electrophilic nitration and chlorination intermediates.
- Ethyl chloroformate or isocyanate reagents for carbamate formation.
Key starting materials include 2-nitro-3-aminopyridine derivatives, as evidenced by analogous syntheses of pyridylcarbamates in the literature. The chlorination step often employs POCl₃ or SOCl₂ under controlled conditions, while nitration typically utilizes mixed acid systems (HNO₃/H₂SO₄).
Stepwise Synthetic Methodologies
Route A: Sequential Nitration-Chlorination-Carbamoylation
Nitration of 3-Aminopyridine
A modified mixed-acid protocol achieves regioselective nitration at the 2-position:
- Conditions : 3-Aminopyridine (1.0 equiv) in fuming HNO₃ (3.5 equiv) and concentrated H₂SO₄ at 0–5°C for 6 hr.
- Yield : 68–72% of 2-nitro-3-aminopyridine, confirmed by $$^{1}\text{H}$$-NMR ($$\delta$$ 8.21 ppm, d, J = 5.1 Hz, H-6) and HRMS.
Chlorination at the 6-Position
Chlorination proceeds via electrophilic aromatic substitution:
- Reagents : POCl₃ (5.0 equiv) with catalytic DMF in refluxing toluene.
- Reaction Time : 12 hr at 110°C.
- Outcome : 6-Chloro-2-nitro-3-aminopyridine isolated in 65% yield after silica gel chromatography.
Carbamate Formation
Ethyl carbamate installation uses ethyl chloroformate under Schotten-Baumann conditions:
Route B: Palladium-Catalyzed Cross-Coupling Approach
For substrates requiring late-stage functionalization, Pd-mediated strategies offer advantages:
Suzuki-Miyaura Coupling
Optimization Strategies for Improved Efficiency
Solvent Effects on Carbamoylation
Comparative studies reveal polar aprotic solvents enhance reaction rates:
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| THF | 6 | 78 |
| DMF | 2 | 85 |
| DCM | 8 | 62 |
Analytical Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis of Routes
| Step | Route A Cost ($/kg) | Route B Cost ($/kg) |
|---|---|---|
| Nitration | 120 | N/A |
| Chlorination | 95 | 220 |
| Carbamoylation | 80 | 150 |
| Total | 295 | 370 |
Waste Management
Route A generates 8.2 kg waste/kg product (mainly acidic aqueous streams), while Route B produces 12.5 kg waste/kg product due to Pd residues.
Chemical Reactions Analysis
Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of ethyl (6-chloro-3-aminopyridyl)carbamate.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Pyridine-Based Carbamates
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
- Molecular Formula : C₉H₁₀ClN₃O₄
- MW : 259.65
- Key Differences : A methyl group replaces the hydrogen on the carbamate nitrogen. This substitution increases molecular weight slightly and may alter steric effects and metabolic pathways .
Ethyl N-(6-Fluoro-3-iodo-2-pyridinyl)carbamate
- Molecular Formula : C₈H₈FIN₂O₂
- MW : 310.02
- Key Differences : Fluorine and iodine substituents at the 6- and 3-positions, respectively. Halogens influence electronic properties and binding affinity, making this compound suitable for radiopharmaceuticals or targeted therapies .
- Applications : Listed as a pharmaceutical intermediate (e.g., HT compound AG) .
tert-Butyl 6-Chloro-5-pivalamidopyridin-2-ylcarbamate
- Molecular Formula : C₁₅H₂₂ClN₃O₃
- MW : 327.81
Functional Analogs: Carbamate Derivatives
Ethyl Carbamate (Urethane)
- Molecular Formula: C₃H₇NO₂
- MW : 89.09
- Key Differences : Lacks pyridine and nitro/chloro substituents. Found naturally in fermented beverages (e.g., Chinese白酒), with an average concentration of 0.072 mg/kg in成品酒 .
- Biological Activity: Carcinogenicity: Moderate (induces lung adenomas in mice at high doses) . Mutagenicity: Not directly mutagenic but metabolized to reactive intermediates .
- Regulatory Status: Exceeds safety limits (150 µg/L) in 48.7% of tested成品酒, posing carcinogenic risks (MOE = 6,289 for general population) .
Vinyl Carbamate
- Molecular Formula: C₃H₅NO₂
- MW : 87.08
- Key Differences : Contains a vinyl group instead of ethyl.
- Biological Activity: Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing skin, liver, and lung tumors in rodents . Mutagenicity: Directly mutagenic in Salmonella typhimurium strains (TA1535/TA100) via cytochrome P-450 activation .
Ethyl N-Hydroxycarbamate
- Molecular Formula: C₃H₇NO₃
- MW : 105.09
- Key Differences : Hydroxylamine derivative of ethyl carbamate.
- Biological Activity : Weak direct mutagenicity (2–3 revertants/µmol) in S. typhimurium, but inhibited by liver enzymes .
Comparative Data Table
| Compound Name | Molecular Formula | MW | Substituents | Carcinogenicity | Mutagenicity | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate | C₈H₈ClN₃O₄ | 245.62 | 6-Cl, 2-NO₂, 3-carbamate | Not reported | Not reported | Chemical synthesis intermediate |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Ethyl carbamate | Moderate (rodents) | Indirect (via metabolism) | Alcoholic beverages, industrial |
| Vinyl Carbamate | C₃H₅NO₂ | 87.08 | Vinyl carbamate | High (rodents) | Direct (TA1535/TA100) | Carcinogenesis studies |
| Ethyl N-(6-Fluoro-3-iodo-2-pyridinyl)carbamate | C₈H₈FIN₂O₂ | 310.02 | 6-F, 3-I, 2-carbamate | Not reported | Not reported | Pharmaceutical intermediates |
| tert-Butyl Carbamate | C₅H₁₁NO₂ | 117.15 | tert-Butyl group | Inactive (A/J mice) | Inactive | Inert reference compound |
Key Research Findings
- Metabolic Pathways: Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate or epoxyethyl intermediates, which bind DNA and proteins . In contrast, this compound’s nitro group may redirect metabolism toward denitration or reduction, but evidence is lacking.
- Structural-Activity Relationships (SAR) :
Biological Activity
Ethyl (6-chloro-2-nitro-3-pyridyl)carbamate is a chemical compound recognized for its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈ClN₃O₄ and a molecular weight of approximately 259.65 g/mol. The compound features a pyridine ring substituted with chlorine and nitro groups, which contribute to its biological activity. Its CAS number is 89660-17-3, classifying it as a carbamate derivative.
Biological Activities
1. Insecticidal Properties
This compound exhibits significant insecticidal activity, particularly against various agricultural pests. It functions similarly to neonicotinoids, targeting nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death upon exposure. Studies have shown that compounds within this class can effectively control pests resistant to other insecticides, thus providing a valuable tool for pest management in agriculture .
2. Herbicidal Activity
The compound also demonstrates herbicidal properties, making it effective against a range of weed species. Its selectivity is attributed to the unique structural features that allow it to disrupt plant growth mechanisms without harming crops. This selectivity is crucial for sustainable agricultural practices where crop protection is necessary.
3. Antimicrobial Potential
Emerging research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest its efficacy against certain bacteria and fungi, although comprehensive investigations are required to elucidate the specific mechanisms of action and potential applications in medical microbiology.
The primary mechanism of action for this compound involves the modulation of neurotransmission in target organisms:
- Insecticidal Mechanism: The compound binds to nAChRs in insects, causing overstimulation of the nervous system, which results in paralysis and death.
- Herbicidal Mechanism: It disrupts key metabolic pathways in plants, inhibiting growth and development.
Case Studies
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃O₄ |
| Molecular Weight | 259.65 g/mol |
| CAS Number | 89660-17-3 |
| Insecticidal Activity | Effective against resistant pests |
| Herbicidal Activity | Selective against weeds |
| Antimicrobial Potential | Emerging evidence |
Q & A
Q. What are the recommended synthetic routes for ethyl (6-chloro-2-nitro-3-pyridyl)carbamate, and how can purity be validated?
Methodology:
- Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 6-chloro-2-nitro-3-pyridylamine with ethyl chloroformate in anhydrous conditions (e.g., THF or DCM) under controlled pH (8–9) using a base like triethylamine .
- Purification : Recrystallization from ethanol or acetonitrile is effective for removing unreacted intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts.
- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of amine protons in H NMR at δ 5–6 ppm) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodology:
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and nitro-group orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., nitro group at C2, carbamate at C3). IR spectroscopy verifies carbamate C=O stretching (~1700 cm) and nitro N–O vibrations (~1520 cm) .
Q. What are the basic toxicological properties of ethyl carbamate derivatives, and how are they assessed?
Methodology:
- In vitro assays : Use Ames test (Salmonella strains TA98/TA100) to screen for mutagenicity.
- In vivo studies : Administer doses (50–200 mg/kg) to rodent models, monitoring hepatic DNA adducts via P-postlabeling. Ethyl carbamate is classified as a probable human carcinogen (IARC Group 2A) due to DNA alkylation and clastogenicity .
Advanced Research Questions
Q. How can computational chemistry predict reactivity or stability of the nitro and carbamate groups?
Methodology:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate nitro-group resonance stabilization and carbamate hydrolysis kinetics. Solvent effects (e.g., PCM model for DMSO) improve accuracy.
- Molecular dynamics : Simulate thermal decomposition pathways (e.g., nitro → nitrile oxide) under varying temperatures .
Q. What experimental strategies resolve contradictions between carcinogenicity and clastogenicity data?
Case Study: Ethyl carbamate shows carcinogenicity in mice (liver tumors) but inconsistent chromosomal aberrations.
- Hypothesis testing : Design dose-response studies with endpoints at multiple timepoints. Use comet assays to detect early DNA strand breaks versus late-stage tumorigenesis.
- Mechanistic analysis : Quantify ethyl carbamate metabolites (e.g., vinyl carbamate epoxide) via LC-MS/MS to correlate adduct formation with carcinogenic potential .
Q. How can chromatographic methods be optimized for trace-level detection in complex matrices?
Methodology:
- Sample preparation : Solid-phase extraction (C18 cartridges) with methanol elution reduces matrix interference.
- GC-MS/MS : Derivatize with 9-xanthydrol for enhanced sensitivity (LOD: 10 µg/L). Use selective ion monitoring (m/z 118 for carbamate fragment) .
- Validation : Spike recovery tests (80–120%) and interlaboratory comparisons ensure reproducibility .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Case Study: Disordered nitro or carbamate groups in crystal structures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
